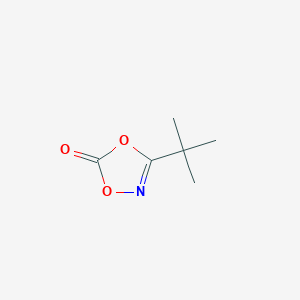

3-(tert-Butyl)-1,4,2-dioxazol-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-tert-butyl-1,4,2-dioxazol-5-one |

InChI |

InChI=1S/C6H9NO3/c1-6(2,3)4-7-10-5(8)9-4/h1-3H3 |

InChI Key |

LERPDTRLKMUGLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC(=O)O1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 3 Tert Butyl 1,4,2 Dioxazol 5 One

Acyl Nitrene Generation from Dioxazolones

Dioxazolones serve as convenient and manageable sources for the generation of highly reactive acyl nitrene intermediates. acs.orgsnnu.edu.cn Unlike many acyl azides, particularly aliphatic ones which can be unstable and difficult to isolate, dioxazolones offer a more robust platform for nitrene transfer reactions. acs.org The generation of the acyl nitrene from the dioxazolone ring can be initiated through either thermal or photochemical methods.

The application of heat to 3-(tert-butyl)-1,4,2-dioxazol-5-one induces a thermal decomposition reaction. This process involves the extrusion of carbon dioxide (CO2) in a decarboxylation event to generate a highly reactive acyl nitrene intermediate. snnu.edu.cn Early studies by Sauer and Mayer in 1968 investigated the thermal decomposition of dioxazolone compounds, reporting their decarboxylation to form acyl nitrene intermediates which subsequently rearrange. snnu.edu.cnuva.nl The mechanism is considered a concerted process with a cyclic transition state where the carbon-carbon bond breaks simultaneously with the formation of the new bonds, ultimately releasing CO2 gas. masterorganicchemistry.com This thermal activation provides a direct pathway to the acyl nitrene, which can then engage in further reactions.

In addition to heat, photochemical energy can also be employed to facilitate the decomposition of dioxazolones. The absorption of light can promote the decarboxylation of the dioxazolone ring, leading to the formation of the corresponding acyl nitrene. snnu.edu.cnuva.nl This method offers an alternative pathway that can sometimes be performed under milder conditions than thermal processes. Photochemical activation has been utilized in conjunction with transition metal catalysts. For instance, ruthenium porphyrin catalysis under photochemical conditions has been used to achieve high selectivity in reactions between dioxazolones and various sulfoximines or sulfimines. snnu.edu.cnuva.nl

Rearrangement Reactions and Isocyanate Formation

Once the acyl nitrene is generated from this compound, it readily undergoes rearrangement to form a stable isocyanate. This transformation is a key feature of dioxazolone chemistry and provides a gateway to a wide range of nitrogen-containing functional groups.

The conversion of the acyl nitrene derived from this compound into tert-butyl isocyanate is classified as a Lossen-type rearrangement. acs.orguva.nl The classical Lossen rearrangement involves the conversion of an O-activated hydroxamic acid into an isocyanate. wikipedia.orgscispace.com Dioxazolones can be viewed as cyclic, pre-activated derivatives of hydroxamic acids. acs.orgresearchgate.net Upon thermal or photochemical decarboxylation, the resulting electron-deficient nitrogen atom of the acyl nitrene intermediate triggers a concerted 1,2-migration of the adjacent tert-butyl group from the carbonyl carbon to the nitrogen atom. wikipedia.orgscispace.com This concerted event, which occurs with complete retention of the migrating group's stereochemistry, results in the formation of the corresponding isocyanate. nih.gov

The formation of an isocyanate from this compound shares a common mechanistic core with the well-known Curtius and Hofmann rearrangements. researchgate.netorganicchemistrytutor.com All three reactions proceed through a key step involving the 1,2-migration of an alkyl or aryl group to an electron-deficient nitrogen atom to yield an isocyanate. organicchemistrytutor.commasterorganicchemistry.com However, they differ significantly in their starting materials and the nature of the leaving group that facilitates the rearrangement.

The Hofmann rearrangement begins with a primary amide, which is treated with bromine and a strong base to form an N-bromoamide intermediate. Subsequent deprotonation and heating lead to the expulsion of a bromide ion and the formation of the isocyanate. organicchemistrytutor.commasterorganicchemistry.com

The Curtius rearrangement utilizes an acyl azide as the starting material. nih.govmasterorganicchemistry.com Upon heating, the acyl azide loses a molecule of nitrogen gas (N2), which is an excellent leaving group, to generate the acyl nitrene that rearranges to the isocyanate. nih.govmasterorganicchemistry.com

The dioxazolone pathway (Lossen-type) starts with the stable dioxazolone ring. The rearrangement is initiated by the expulsion of carbon dioxide, a thermodynamically stable and gaseous byproduct. uva.nl The primary advantage of using dioxazolones like this compound is their enhanced stability and safety compared to potentially explosive acyl azides, making them more suitable for various synthetic applications. acs.org

| Rearrangement | Starting Material | Key Reagents | Leaving Group | Common Intermediate |

|---|---|---|---|---|

| Dioxazolone (Lossen-type) | This compound | Heat or Light | Carbon Dioxide (CO₂) | Isocyanate |

| Curtius | Acyl Azide | Heat | Nitrogen Gas (N₂) | Isocyanate |

| Hofmann | Primary Amide | Br₂ and Base (e.g., NaOH) | Halide Ion (e.g., Br⁻) | Isocyanate |

Transition Metal-Mediated Activation and Nitrenoid Formation

Beyond thermal and photochemical methods, the reactivity of this compound can be harnessed through transition metal catalysis. uva.nl This approach allows for reactions to proceed under significantly milder conditions and with greater control. snnu.edu.cn Catalysts based on rhodium, iridium, ruthenium, and cobalt have been shown to effectively activate dioxazolones. snnu.edu.cnacs.org

The general mechanism involves the coordination of the transition metal to the dioxazolone. This is followed by a decarboxylative activation step, where the metal facilitates the extrusion of CO2 to form a key metal-acylnitrenoid intermediate. snnu.edu.cnuva.nl These metal-nitrenoid species are generally electron-deficient and are pivotal for subsequent bond-forming reactions. uva.nl

Two primary mechanistic pathways are recognized for the reactions of these metal-nitrenoids:

Inner-Sphere Pathway: In this mechanism, the substrate first undergoes C-H bond activation with the metal center to form an organometallic species. The dioxazolone then reacts with this species, and upon CO2 extrusion, the resulting metal-nitrenoid inserts into the pre-formed metal-carbon bond to create the new C-N linkage. uva.nlsnnu.edu.cn

Outer-Sphere Pathway: Here, the metal-nitrenoid is formed first and then interacts directly with an external C-H bond of a substrate that has not been pre-activated by the metal. This "direct" nitrene insertion leads to the formation of the C-N bond without the prior formation of a metal-carbon bond. uva.nluva.nl

The ability of transition metals to mediate the formation of these nitrenoid intermediates from stable dioxazolone precursors has significantly expanded the scope of C-H amidation and other nitrene transfer reactions in modern organic synthesis. snnu.edu.cn

Non-Metal-Catalyzed and Catalyst-Free Transformations

Beyond transition metal catalysis, this compound can undergo transformations under non-metal-catalyzed or even catalyst-free conditions, often initiated by light or basic reagents.

Recent research has demonstrated that 1,4,2-dioxazol-5-ones can undergo efficient decarboxylation upon irradiation with visible light, without the need for an external photocatalyst. nih.govnih.gov This method has been successfully applied to form N=P and N-C bonds, providing access to a variety of phosphinimidic amides and ureas in high yields. nih.govnih.gov The reaction proceeds under mild conditions at room temperature, and it is believed to be promoted by trace amounts of iron present in the reaction system. nih.govnih.gov This approach offers a practical and environmentally benign alternative to metal-catalyzed methods. nih.gov

Table 1: Examples of Visible-Light-Induced Reactions nih.gov

| Dioxazolone Substrate | Reagent | Product Type | Yield |

| 3-Phenyl-1,4,2-dioxazol-5-one (B8146842) | Triphenylphosphine | Phosphinimidic amide | High |

| 3-Phenyl-1,4,2-dioxazol-5-one | Diisopropylamine | Aryl urea | up to 98% |

| 3-(p-Tolyl)-1,4,2-dioxazol-5-one | 1,3-Diphenylpropane-1,3-dione | Amide | 58% |

A significant advancement in the use of 1,4,2-dioxazol-5-ones is the development of a base-mediated, stereoretentive decarboxylative amidation of carboxylic acids. researchgate.net This transition-metal-free reaction allows for the coupling of primary, secondary, and tertiary carboxylic acids with the dioxazolone, yielding α-chiral amines with retention of the original stereochemistry. researchgate.net

Mechanistic studies, supported by computational analysis, have elucidated a complex reaction pathway that avoids the formation of carboradical intermediates which typically lead to racemization. researchgate.net The proposed mechanism involves several elementary steps:

Nucleophilic Attack : The carboxylate, formed by the deprotonation of the carboxylic acid by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), attacks the carbonyl carbon of the dioxazolone. researchgate.net

Rearrangement : This is followed by a rearrangement to form a dicarbonyl N-hydroxy intermediate. researchgate.net

Hydroxamate Formation : The intermediate converts to a hydroxamate. researchgate.net

Lossen-type Rearrangement : The hydroxamate undergoes a Lossen-type rearrangement, which leads to the in situ generation of an isocyanate intermediate. researchgate.netrsc.org

Stereoretentive C-N Coupling : The isocyanate is then trapped by the carboxylate, leading to the formation of the C-N bond with retention of stereochemistry. researchgate.net

This methodology provides a powerful alternative to the classical Curtius rearrangement, which often involves hazardous acyl azides. rsc.org

The mechanistic pathways of reactions involving this compound often invoke highly reactive, transient intermediates. The direct observation of these species is challenging, but their existence can be confirmed through in situ trapping experiments.

In the base-mediated C-N coupling, the proposed isocyanate intermediate is a key species. researchgate.net Its formation via a Lossen-type rearrangement is a critical step, and its subsequent reaction with the carboxylate leads to the final product. researchgate.net Trapping this isocyanate with other nucleophiles could provide definitive evidence for its existence.

In photochemical reactions, radical intermediates are often proposed. researchgate.net Radical trapping experiments, for instance using agents like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT), are standard methods to probe for the presence of radical species. researchgate.netnih.gov The complete inhibition or significant reduction of product formation in the presence of such radical scavengers provides strong evidence for a radical-mediated pathway. nih.gov

Applications of 3 Tert Butyl 1,4,2 Dioxazol 5 One in Catalytic Organic Transformations

Directed C-H Amidation Reactions

Directed C-H amidation allows for the precise installation of an amide group at a specific position in a molecule, guided by a directing group. 3-(tert-Butyl)-1,4,2-dioxazol-5-one is a key reagent in these reactions, often utilized with transition metal catalysts.

The regioselective amidation of aromatic C-H bonds, particularly at the ortho position to a directing group, is a powerful tool for creating functionalized arenes. Group 9 metal catalysts, especially rhodium(III) and cobalt(III), have been instrumental in this area. For instance, rhodium(III) catalysts can direct the amidation of the ortho C-H bond in various substrates, including anilides and azobenzenes, using 3-substituted-1,4,2-dioxazol-5-ones. acs.org This method is effective for both symmetrical and asymmetrical azobenzenes. acs.org

Similarly, cobalt(III) catalysts have shown unique efficiency for the direct C-H amidation of arenes with dioxazolones, proceeding under mild conditions and accommodating a broad range of substrates like benzamides and anilides. One study highlighted the superior catalytic activity of cobalt over other Group 9 metals for this transformation.

A notable application involves the use of a native primary amide as a weakly coordinating directing group. Research has demonstrated a rhodium(III)-catalyzed controlled introduction of an amide group at the ortho-position of electron-deficient arylamides using dioxazolones, which avoids the formation of cyclized byproducts.

| Catalyst System | Substrate Type | Key Feature |

| [CpRh(III)] | Azobenzenes | Selective amidation of symmetrical and asymmetrical substrates. acs.org |

| [CpCo(III)] | Anilides, Benzamides | High catalytic activity under mild conditions. |

| [Rh(III)] | Electron-deficient Arylamides | Controlled mono-amidation using a native primary amide directing group. |

The intramolecular variant of C-H amidation is a potent strategy for synthesizing nitrogen-containing heterocycles, such as lactams, which are prevalent in pharmaceuticals and natural products. The use of this compound and its derivatives in these cyclizations has been well-documented.

Ruthenium(II) catalysts paired with chiral diphenylethylene diamine (dpen) ligands have enabled the enantioselective synthesis of γ-lactams from 1,4,2-dioxazol-5-ones. This method proceeds with high yields and excellent enantioselectivity (up to 98% ee) by suppressing the competing Curtius-type rearrangement. nih.gov The reaction is effective for activating allylic and propargylic C-H bonds. nih.gov

Furthermore, copper(I) catalysis with chiral bisoxazoline ligands facilitates a highly regio- and enantioselective δ-C(sp³)-H amidation to form six-membered lactams. organic-chemistry.org This process demonstrates high selectivity for the δ-position even when more conventional γ-C-H bonds are available for activation. organic-chemistry.org In some cases, unexpected rearrangements can occur during intramolecular amidation, leading to novel heterocyclic structures. For example, attempts to form six-membered lactams from 3-phenethyl-1,4,2-dioxazol-5-one derivatives resulted in a C-migrated lactam product in high yield.

| Catalyst System | Target Heterocycle | Key Feature |

| Ru(II) with chiral dpen ligand | γ-Lactams | High enantioselectivity (up to 98% ee); suppresses Curtius rearrangement. nih.gov |

| Cu(I) with chiral bisoxazoline ligand | δ-Lactams | High regio- and enantioselectivity for the δ-position. organic-chemistry.org |

| Rh(III) | Six-membered Lactams | Can lead to unexpected, synthetically useful rearrangements. |

A significant advancement in C-H functionalization is the ability to perform iterative reactions, installing multiple functional groups on a single aromatic core. The amide group formed in an initial C-H amidation can itself act as a directing group for subsequent amidations.

Research by Chang and co-workers demonstrated this concept using a ruthenium catalyst, [{Ru(p-cymene)Cl₂}₂], for the multi-amidation of pivaloylaniline with this compound. uva.nl With just 1.1 equivalents of the dioxazolone, both bis- and tris-amidated products were observed. uva.nl Increasing the stoichiometry to 4 equivalents led to the formation of a tetrakis-amidated product as the major component, showcasing the efficiency of this iterative strategy. uva.nl

| Catalyst | Substrate | Reagent | Outcome |

| [{Ru(p-cymene)Cl₂}₂] | Pivaloylaniline | This compound | Stepwise formation of mono-, bis-, tris-, and tetrakis-amidated products. uva.nl |

While directing-group strategies have traditionally favored functionalization of C-H bonds close to the directing group (e.g., ortho-C-H or β-C-H), recent developments have enabled amidation at more remote C(sp³)-H positions.

Indenyl-derived rhodium(III) catalysts (Ind*RhIII) have proven particularly effective for the distal C(sp³)-H amidation of aliphatic amides. chemrxiv.org The "indenyl effect" allows the reaction to proceed through an associative mechanism, enhancing catalytic activity. chemrxiv.org In combination with 2-pyridone additives, these catalysts can amidate both primary and secondary β-C(sp³)-H sites. chemrxiv.org This methodology has been applied to the late-stage functionalization of complex molecules, including ibuprofen (B1674241) derivatives. chemrxiv.org

Iridium(III) catalysis has also been employed for the amidation of unactivated primary and secondary C(sp³)-H bonds to synthesize 1,2-aminoalcohols. nih.gov This approach uses an oxime directing group and a specialized fluoroalkyl-substituted dioxazolone, which provides high reactivity and allows for the easy cleavage of the resulting amide product. nih.gov

| Catalyst System | Substrate Type | Position Amidated | Key Feature |

| Ind*Rh(III) / 2-pyridone | Aliphatic Amides | β-C(sp³)-H (primary & secondary) | Enhanced catalytic activity via the indenyl effect. chemrxiv.org |

| Ir(III) / oxime directing group | Alcohols | β-C(sp³)-H (primary & secondary) | Utilizes a highly reactive, cleavable fluoroalkyldioxazolone. nih.gov |

The utility of this compound extends to a variety of other substrates containing nitrogen-based functional groups that can act as directing groups.

Azoxybenzene : The oxidized form of azobenzene, azoxybenzene, can be efficiently amidated using an iridium catalyst ([Cp*Ir]⁺) and dioxazolones. acs.orguva.nl The oxygen atom on the azo bridge effectively blocks one of the nitrogen atoms from coordinating to the metal, leading to high regioselectivity in the amidation reaction. acs.orguva.nl

Nitrones : The oxygen atom of a nitrone can serve as an effective directing group for C-H amidation. An iridium(III)-catalyzed method provides access to a wide range of amidated nitrones in excellent yields. nih.govacs.orgacs.org This reaction proceeds smoothly at room temperature without the need for acidic or basic additives, making it an environmentally benign process where carbon dioxide is the only byproduct. nih.govacs.orgacs.org

While the amidation of azoxybenzenes and nitrones is well-established, the direct C-H amidation of N-sulfonyl ketimines using this compound is not as prominently documented in the reviewed literature. However, related transformations on similar substrates, such as azines, have been achieved using cobalt catalysts, suggesting the potential for broader applications.

| Catalyst | Substrate | Directing Group Atom |

| [Cp*Ir]⁺ | Azoxybenzene | Oxygen |

| [Ir(III)] | Nitrones | Oxygen |

Hydroamidation Reactions of Unsaturated Substrates

Hydroamidation involves the addition of an H-atom and an amide group across a double or triple bond. This compound is an excellent reagent for these transformations, particularly for the anti-Markovnikov hydroamidation of unactivated alkenes.

Nickel-hydride (NiH) catalysis, using a 2,9-dibutylphenanthroline (diBuphen) ligand, enables the intermolecular anti-Markovnikov hydroamidation of both terminal and internal unactivated alkenes. This protocol provides direct access to a diverse array of N-alkyl amides from simple alkene feedstocks. Mechanistic studies suggest that the regioselectivity is primarily controlled by steric factors during the irreversible amidation step.

Similarly, rhodium(III) catalysis with isopropanol (B130326) as a hydride source can achieve the anti-Markovnikov hydroamidation of unactivated alkenes. This method is notable for its mild conditions, short reaction times, and tolerance of a wide range of functional groups.

| Catalyst System | Substrate | Regioselectivity | Key Feature |

| NiH / diBuphen | Unactivated Alkenes | anti-Markovnikov | Sterically controlled regioselectivity. |

| Rh(III) / i-PrOH | Unactivated Alkenes | anti-Markovnikov | Mild conditions, short reaction times. |

NiH-Catalyzed Anti-Markovnikov Hydroamidation of Unactivated Alkenes

A significant advancement in the field of C-N bond formation is the nickel-hydride (NiH) catalyzed anti-Markovnikov hydroamidation of unactivated alkenes using 1,4,2-dioxazol-5-ones, including the tert-butyl variant. researchgate.netpolyu.edu.hk This method provides a direct route to linear N-alkyl amides from simple olefins, a transformation that is challenging to achieve with high regioselectivity using traditional methods. researchgate.netpolyu.edu.hknih.gov

The reaction typically employs a nickel catalyst, a ligand such as 2,9-dibutylphenanthroline (diBuphen), and a silane (B1218182) as the hydride source. researchgate.net The protocol has demonstrated broad substrate scope, successfully accommodating both terminal and internal unactivated alkenes and furnishing over 90 different N-alkyl amides. researchgate.netpolyu.edu.hk Mechanistic investigations, including DFT calculations and crossover experiments, suggest that the reaction proceeds through an initial reversible insertion of the nickel-hydride species into the alkene. polyu.edu.hk The anti-Markovnikov regioselectivity is believed to be governed by steric factors during the subsequent irreversible amidation step. polyu.edu.hk This method offers a significant advantage by utilizing readily available carboxylic acid feedstocks to derive the dioxazolone reagents. researchgate.netpolyu.edu.hk

It is important to note that while this section focuses on NiH-catalysis, rhodium(III) catalysis has also been successfully employed for the anti-Markovnikov hydroamidation of unactivated alkenes with dioxazolones, using isopropanol as a benign hydride source. nih.govorganic-chemistry.orgnih.gov

Enantioselective Hydroamidation of Vinylarenes (Copper-Hydride Catalyzed)

The enantioselective hydroamidation of vinylarenes represents another key application, although the specific use of this compound in this exact copper-hydride catalyzed reaction with vinylarenes is not explicitly detailed in the provided search results. However, related copper-hydride catalyzed asymmetric hydroaminations of olefins with other aminating agents like anthranils have been achieved with high efficiency and enantioselectivity. nih.gov These reactions yield valuable enantioenriched secondary arylamines. nih.gov The general principle of copper-hydride catalysis in hydrofunctionalization reactions is well-established and provides a foundation for developing similar enantioselective hydroamidations with dioxazolones.

Enantioselective Hydroamidation of Alkenyl Amides

Expanding the scope of enantioselective hydroamidation, a nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates using 1,4,2-dioxazol-5-ones has been developed. nih.govnih.gov This methodology provides access to highly enantioenriched α-aminoboronates, which are valuable building blocks in medicinal chemistry. nih.govnih.gov The reaction proceeds under mild conditions and demonstrates a broad tolerance for various alkenyl boronates and dioxazolones. nih.govnih.gov A simple chiral amino alcohol ligand is employed to induce enantioselectivity, with the proposed mechanism involving an enantioselective hydrometallation followed by an inner-sphere nitrenoid transfer. nih.gov The practical utility of this transformation was highlighted by its application in the efficient synthesis of the pharmaceutical agent Vaborbactam. nih.gov

Multi-Component Coupling Reactions

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single operation. This compound has proven to be an effective component in such transformations.

Copper-Catalyzed Three-Component Synthesis of N-Acyl Amidines

A notable example of an MCR is the copper-catalyzed three-component synthesis of N-acyl amidines from aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones. nih.govacs.orgresearchgate.netchemrxiv.org This reaction is efficient and practical, generating carbon dioxide as the sole byproduct. acs.orgresearchgate.net The key to this transformation is the in situ generation of an acyl nitrene from the dioxazolone on the copper catalyst. nih.govresearchgate.net This reactive intermediate rapidly inserts into the copper acetylide C-Cu bond, a desired pathway that outcompetes the undesired Curtius rearrangement. nih.govresearchgate.net

For non-aromatic dioxazolones, such as the tert-butyl derivative, the catalyst system [Cu(OAc)(Xantphos)] has been shown to be highly effective, leading to complete conversion in a short time. nih.govresearchgate.net In the case of aromatic dioxazolones, simple copper(I) iodide (CuI) is a more suitable catalyst. nih.govacs.orgresearchgate.net Mechanistic studies have indicated that an intermediate in the catalytic cycle can be sensitive to air at low catalyst loadings; however, for many substrates, the reaction can still be performed in air with a slightly higher catalyst loading. nih.govresearchgate.net

| Catalyst | Dioxazolone Type | Substrates | Key Features |

| [Cu(OAc)(Xantphos)] | Non-aromatic (e.g., 3-tert-butyl) | Aryl acetylenes, amines | Fast reaction, full conversion |

| CuI | Aromatic | Aryl acetylenes, amines | Moderate to good yields |

Synthesis of Nitrogen-Containing Heterocycles and Building Blocks

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. This compound serves as a valuable precursor for the synthesis of these important ring systems.

Formation of Oxazoles and Lactams

While the direct synthesis of oxazoles and lactams from this compound is not extensively detailed as a primary application in the provided results, the underlying chemistry of dioxazolones points towards their potential in this area. Dioxazolones are known to be precursors for acyl nitrenes, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net For instance, N-acyl amidines, synthesized using dioxazolones, are themselves valuable starting materials for the synthesis of various heterocycles. nih.govacs.orgresearchgate.net Furthermore, the amidation capabilities of dioxazolones are crucial in the synthesis of lactams, which are a significant class of nitrogen-containing heterocycles. beilstein-journals.org The broader field of organic synthesis has established numerous methods for constructing oxazole (B20620) and lactam rings, and the reactivity of dioxazolones makes them a plausible component in such synthetic strategies. nih.govorganic-chemistry.orgresearchgate.net

This compound has proven to be a highly effective and versatile reagent in modern organic synthesis. Its ability to serve as a precursor to the pivaloyl-protected acyl nitrene has enabled the development of novel catalytic methods for C-N bond formation. From the regioselective hydroamidation of unactivated alkenes to the enantioselective synthesis of valuable chiral building blocks and the efficient construction of N-acyl amidines through multi-component reactions, this reagent offers chemists a powerful tool for accessing a diverse range of nitrogen-containing molecules. The continued exploration of its reactivity is expected to lead to even more innovative and efficient synthetic transformations in the future.

Access to Azolonih.govnih.govrsc.orgtriazines in Drug Design

The synthesis of azolotriazines, a class of nitrogen-rich heterocyclic compounds, is of great interest in medicinal chemistry due to their presence as core structures in numerous FDA-approved drugs. nih.gov Research has demonstrated that 1,4,2-dioxazol-5-ones are effective reagents in the synthesis of azolo nih.govnih.govscholaris.catriazines. nih.govnih.gov A notable method involves the rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones. nih.govnih.gov

This reaction proceeds through an initial catalytic C-H amidation of the imidoyl bond on the N-azolo imine, followed by a cyclodehydration step to form the final azolotriazine product. nih.gov The methodology has been shown to be effective for a wide range of dioxazolone amidating agents, including those with aryl, heteroaryl, and alkyl substituents, which would include the tert-butyl group. nih.govnih.gov This process provides a powerful tool for creating diverse molecular scaffolds for drug discovery. nih.gov

Conversion to Phosphinimidic Amides and Ureas

The reaction of this compound to form phosphinimidic amides and ureas is not explicitly detailed in the provided research. However, the chemistry of dioxazolones as nitrene precursors suggests a potential pathway. Nitrene-mediated S-imidation reactions are well-studied, utilizing nitrene precursors like 1,4,2-dioxazol-5-ones for reactions with sulfides. researchgate.net Researchers have also questioned whether a similar nucleophilic attack of an acyl nitrenoid intermediate by phosphines could lead to P-N coupling products, which would form the basis for phosphinimidic amides. researchgate.net

Decarboxylative Amidation for Chiral Amine Synthesis

A significant application of this compound is in the synthesis of chiral amines through decarboxylative amidation. This method provides a transition-metal-free pathway to create N-alkylamides while preserving the stereochemical integrity of the starting chiral carboxylic acid. nih.gov This stereoretentive transformation is crucial for producing enantiomerically pure α-chiral amines, which are important pharmacophores in many drug molecules. nih.gov

The reaction is typically mediated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and harnesses the 1,4,2-dioxazol-5-one as a robust amidating reagent under mild, ambient conditions. nih.gov The scope of this reaction is broad, encompassing primary, secondary, and tertiary carboxylic acids. nih.gov Mechanistic studies suggest a complex pathway involving nucleophilic addition, rearrangement to a dicarbonyl N-hydroxy intermediate, conversion to a hydroxamate, and a subsequent Lossen-type rearrangement. nih.govrsc.org This generates an in-situ isocyanate that reacts with the carboxylate, leading to the final C-N bond formation in a stereoretentive manner. nih.gov

Table 1: Key Features of Decarboxylative Amidation

| Feature | Description | Source(s) |

|---|---|---|

| Reagent | 3-Alkyl-1,4,2-dioxazol-5-ones | nih.gov |

| Substrates | Primary, secondary, and tertiary chiral carboxylic acids | nih.gov |

| Conditions | Base-mediated (e.g., DBU), transition-metal-free, ambient temperature | nih.gov |

| Key Outcome | Stereoretentive synthesis of α-chiral amines | nih.govrsc.org |

| Mechanism | Involves a Lossen-type rearrangement to an isocyanate intermediate | nih.govrsc.org |

Synthesis of Quinolin-2-ones

While various methods exist for the synthesis of quinolin-2-ones and their 4-oxo isomers, including the Camps cyclization and reactions involving isatoic anhydride, a direct synthetic route utilizing this compound as a key reagent is not described in the available literature. nih.gov

Other Functional Applications

Beyond its role in catalytic transformations, this compound exhibits properties that make it suitable for applications in materials science and energy storage.

Use as Isocyanate Precursors for Polymer Synthesis (e.g., Polyurethanes)

1,4,2-Dioxazol-5-ones are known to function as isocyanate precursors through thermal decomposition. nih.gov This process involves a Lossen-type rearrangement, providing a valuable route to isocyanates that can then be used in polymer synthesis. nih.gov Specifically, the thermal decomposition of this compound would yield tert-butyl isocyanate and carbon dioxide.

This in-situ generated tert-butyl isocyanate can serve as a monomer in the production of polyurethanes. Polyurethanes are formed by the reaction of diisocyanates or polyisocyanates with polyols. nih.govgoogle.commdpi.com The process of polyurethane recycling often involves the thermal decomposition of the polymer back to its isocyanate and polyol monomers, highlighting the thermal lability of the urethane (B1682113) bond and the viability of using thermally generated isocyanates in polymerization. google.commdpi.comutwente.nl Therefore, this compound is a potential precursor for creating the isocyanate building blocks necessary for polyurethane materials.

Functional Roles as Electrolyte Additives in Energy Storage Systems (e.g., Lithium-Ion Batteries)

The class of 3-R-1,4,2-dioxazol-5-one compounds is recognized for its use as electrolyte additives to enhance the performance and lifespan of rechargeable lithium-ion batteries. scholaris.cajustia.com While specific studies on the 3-tert-butyl variant are not detailed, extensive research on its close analogs, 3-methyl-1,4,2-dioxazol-5-one (B12091863) (MDO) and 3-phenyl-1,4,2-dioxazol-5-one (B8146842) (PDO), provides strong evidence for its potential function. scholaris.ca

Table 2: Function of Dioxazolone Additives in Lithium-Ion Batteries

| Functional Role | Mechanism | Benefit | Source(s) |

|---|---|---|---|

| SEI Formation | Decomposes on the anode surface during initial cycles. | Creates a stable, passive solid-electrolyte interphase (SEI) layer. | nih.gov |

| Electrolyte Stability | Prevents ongoing decomposition of electrolyte solvents at the electrode surface. | Reduces capacity fade and impedance growth. | researchgate.nethanyang.ac.kr |

| Performance Enhancement | Enables longer cycling lifetimes and better capacity retention, especially at high voltages. | Improves overall battery longevity and reliability. | scholaris.caresearchgate.net |

Computational and Spectroscopic Investigations of 3 Tert Butyl 1,4,2 Dioxazol 5 One Systems

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction pathways involving 3-(tert-butyl)-1,4,2-dioxazol-5-one.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. These studies allow for the determination of the geometries of reactants, transition states, and products, as well as their relative energies. This information is crucial for predicting reaction feasibility, regioselectivity, and stereoselectivity.

For instance, DFT studies have been employed to investigate the mechanism of transition-metal-catalyzed C-H amidation reactions where dioxazolones serve as acyl nitrene precursors. snnu.edu.cnuva.nl These calculations help to elucidate the role of the metal catalyst in activating the dioxazolone, the nature of the metal-nitrenoid intermediate, and the energetics of the C-H insertion step. snnu.edu.cnuva.nl By comparing the energy barriers of different possible pathways, researchers can identify the most likely reaction mechanism.

Recent research has utilized DFT calculations at levels such as B3LYP/6-31G(d,p) to study the structural properties and chemical reactivity of various organic molecules, providing insights that are applicable to the study of dioxazolone systems. nih.gov These computational approaches can also be used to understand the impact of solvents on reaction pathways, as demonstrated in studies on the photocatalytic reduction of other organic compounds. rsc.org

Table 1: Representative Applications of DFT in Studying Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings |

| Transition-Metal-Catalyzed C-H Amidation | B3LYP/6-31G | Elucidation of the catalytic cycle, characterization of metal-nitrenoid intermediates, and prediction of regioselectivity. researchgate.net |

| Photocatalytic Reduction | Ti3O9H6 cluster model | Investigation of solvent effects on reaction selectivity and mechanism. rsc.org |

| Structural and Vibrational Analysis | B3LYP/6-31G | Calculation of molecular structure and vibrational frequencies to correlate with experimental spectroscopic data. researchgate.net |

A key aspect of the chemistry of this compound is its role as a precursor to the highly reactive tert-butylacyl nitrene intermediate. snnu.edu.cnuva.nl Computational modeling is essential for understanding the electronic structure, stability, and reactivity of this transient species.

DFT and other high-level ab initio methods are used to calculate the geometry and electronic properties of the acyl nitrene. These calculations can predict whether the nitrene exists in a singlet or triplet state and how this affects its reactivity. Furthermore, computational modeling allows for the detailed characterization of the transition states involved in the reactions of the acyl nitrene, such as insertion into C-H bonds or addition to double bonds. acs.orguva.nl

For example, computational studies have been used to map the reaction pathways of acyl nitroso species, which are structurally related to acyl nitrenes, in Diels-Alder reactions. researchgate.net These studies, often employing methods like B3LYP/6-31G*, reveal that such intermediates are highly reactive, with low activation energies for cycloaddition. researchgate.net This type of computational analysis provides a framework for understanding the similar reactivity of acyl nitrenes generated from dioxazolones.

The insights gained from these computational models are critical for designing new reactions and for controlling the selectivity of existing transformations involving this compound.

Advanced Spectroscopic Characterization (Applied to Reaction Analysis)

Spectroscopic techniques are vital for the experimental investigation of reactions involving this compound, providing direct evidence for the formation of products and, in some cases, the detection of reaction intermediates.

NMR spectroscopy is a cornerstone for the structural elucidation of the organic compounds produced from reactions of this compound.

¹H and ¹³C NMR: These are the most common NMR techniques used to determine the carbon and proton framework of the reaction products. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule. For example, the characteristic signal of the tert-butyl group in ¹H NMR (typically a singlet around 1.0-1.5 ppm) is a useful spectroscopic handle. nih.govhuji.ac.il In ¹³C NMR, the quaternary carbon and the methyl carbons of the tert-butyl group also give rise to distinct signals. huji.ac.il The structures of complex products formed in reactions involving this dioxazolone are routinely confirmed using a combination of ¹H and ¹³C NMR spectroscopy. mdpi.com

¹⁹F and ³¹P NMR: When the reaction involves substrates or reagents containing fluorine or phosphorus, ¹⁹F and ³¹P NMR spectroscopy become powerful tools. These nuclei have a high natural abundance and sensitivity, often providing simpler spectra than ¹H NMR and a wide range of chemical shifts that are sensitive to the electronic environment. mdpi.com

Table 2: Illustrative NMR Data for tert-Butyl Containing Compounds

| Compound Type | Nucleus | Typical Chemical Shift (ppm) | Remarks |

| Molecules with tert-butyl groups | ¹H | ~1.0 - 1.5 (singlet, 9H) | The exact shift depends on the molecular environment. nih.govhuji.ac.il |

| Molecules with tert-butyl groups | ¹³C | ~30-40 (quaternary C), ~25-35 (methyl C) | Provides information on the carbon skeleton. huji.ac.il |

IR spectroscopy is a rapid and effective technique for monitoring the progress of reactions involving this compound and for identifying the functional groups present in the starting materials and products. youtube.comnih.gov

The starting dioxazolone exhibits a characteristic strong absorption band for the carbonyl group (C=O) in its five-membered ring. The disappearance of this band and the appearance of new bands corresponding to the functional groups in the product (e.g., amide C=O stretch, N-H stretch) can be used to follow the reaction's progress. rsc.org Online IR spectroscopy can provide real-time quantitative analysis of the species in a reaction mixture. rsc.org

The vibrational frequencies observed in experimental IR spectra can be compared with those calculated using computational methods (like DFT) to support structural assignments. rsc.orgresearchgate.net

Table 3: Key IR Absorption Frequencies for Reaction Analysis

| Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

| Dioxazolone C=O | ~1830 - 1850 | Indicates the presence of the starting material. |

| Amide C=O | ~1630 - 1680 | Indicates the formation of an amide product. |

| N-H Stretch (Amide) | ~3200 - 3400 | Confirms the presence of an amide N-H bond. |

| tert-Butyl C-H Stretch | ~2870 - 2960 | Characteristic of the tert-butyl group. researchgate.net |

HRMS is a crucial analytical technique for the unambiguous identification of reaction products by providing their exact mass with high accuracy. nih.govmdpi.com This allows for the determination of the elemental composition of a molecule, which is often sufficient to confirm its identity when combined with other spectroscopic data.

In the context of reactions with this compound, HRMS is used to confirm the mass of the expected products, thereby verifying that the desired transformation has occurred. It can also be instrumental in identifying unexpected products or byproducts, which can provide valuable insights into alternative reaction pathways. Tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by providing fragmentation patterns that are characteristic of the molecule's structure. nih.govmdpi.com

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photochemical Studies

While detailed UV-Visible and fluorescence spectroscopic data specifically for this compound are not extensively documented in peer-reviewed literature, the electronic and photochemical behavior of the 1,4,2-dioxazol-5-one class of compounds provides significant insight. These heterocycles are primarily recognized as stable and convenient precursors to acyl nitrenes, which are highly reactive intermediates. acs.orguva.nl The generation of these nitrenes is typically achieved through thermal or photochemical decomposition, involving the extrusion of carbon dioxide. acs.org

The photochemical reactivity of dioxazolones implies that they possess chromophores that absorb light in the UV or visible range, leading to an excited state that subsequently undergoes decarboxylation. Studies on 3-aryl substituted dioxazolones have demonstrated that their reactions can be initiated by visible light, such as from a 430 nm blue LED. mdpi.comnih.govnih.gov This indicates an electronic absorption that extends into the visible part of the spectrum for these derivatives. For this compound, the primary chromophore is the C=N-O-C=O system. Lacking the extended conjugation of an aryl substituent, its absorption maximum is expected to be in the UV region, at shorter wavelengths than its aryl-substituted counterparts.

The photochemical process involves the excitation of the dioxazolone to an excited state, which then fragments to release CO2 and form a transient acyl nitrene. acs.org This nitrene can then undergo various reactions, such as C-H amidation, making dioxazolones valuable reagents in synthetic chemistry. acs.orgnih.govpku.edu.cn Computational studies on related systems suggest that visible light irradiation facilitates the conversion of ground-state dioxazolone-metal species to a different spin state, which then triggers decarboxylation. nih.gov

Information regarding the fluorescence of 1,4,2-dioxazol-5-ones is scarce. Fluorescence quantum yield (Φ), the ratio of photons emitted to photons absorbed, is a key measure of a substance's fluorescence efficiency. aatbio.com Generally, rigid, conjugated planar structures are conducive to fluorescence. While some nitrogen-containing heterocycles are known to be fluorescent, the non-conjugated tert-butyl group is not expected to contribute to a significant fluorescence quantum yield. mdpi.com The primary deactivation pathway for the excited state of dioxazolones appears to be the aforementioned photochemical decomposition rather than radiative emission (fluorescence). acs.org

Table 1: Overview of Photochemical Applications of Representative 1,4,2-Dioxazol-5-ones

| Compound/Class | Light Source | Application/Reaction Type | Reference |

|---|---|---|---|

| 3-Phenyl-1,4,2-dioxazol-5-one (B8146842) | 10 W, 430 nm Blue LED | Synthesis of phosphinimidic amides and ureas via decarboxylation | mdpi.comnih.gov |

| 3-Aryl-1,4,2-dioxazol-5-ones | Visible Light | Mn-Catalyzed C(sp³)-H Amidation | nih.gov |

| 3-Aryl-1,4,2-dioxazol-5-ones | Visible Light | Iron-Catalyzed N-Arylation | researchgate.net |

| 1,4,2-Dioxazol-5-ones | General Photolysis | Generation of acyl nitrenes for C-H amidation, lactam formation | acs.org |

X-ray Crystallography for Solid-State Molecular Structure Confirmation

A definitive single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed scientific literature. However, the molecular and crystal structure of the closely related compound, 3-phenyl-1,4,2-dioxazol-5-one, has been determined, offering a reliable model for the core heterocyclic framework. justia.comscholaris.ca

In the case of this compound, the bulky, non-planar tert-butyl group would dictate different crystal packing arrangements compared to the planar phenyl group, likely preventing the close packing observed in the aryl analogs. The structural parameters of the 1,4,2-dioxazol-5-one ring itself are expected to be largely consistent across different derivatives.

Table 2: Representative Crystallographic Data for a 1,4,2-Dioxazol-5-one Analog

| Parameter | 3-(p-nitrophenyl)-1,4,2-dioxazol-5-one |

|---|---|

| Formula | C₈H₄N₂O₅ |

| Crystal System | Not specified in abstract |

| Special Features | Two-component disorder involving the NO₂ fragment and the heterocyclic ring (flipped 180 degrees) was modeled in a 93:7 ratio. |

| Reference | Hynes, et al. (2019) scholaris.ca |

Note: This table presents data for an analog, as specific crystallographic data for this compound is not available. The data illustrates the type of information obtained from X-ray crystallography for this class of compounds.

Structural Modifications and Analogues of 3 Tert Butyl 1,4,2 Dioxazol 5 One

Design and Synthesis of 3-R-1,4,2-Dioxazol-5-one Derivatives

The synthesis of 3-R-1,4,2-dioxazol-5-ones has evolved from traditional multi-step procedures to more efficient one-pot methods. Historically, these compounds were prepared by reacting a hydroxamic acid with a carbonyl source like phosgene (B1210022) or, more recently, N,N'-carbonyldiimidazole (CDI). google.comacs.orguva.nl This conventional route often requires the isolation and careful drying of the hydroxamic acid intermediate, followed by a separate cyclization step, typically in chlorinated solvents like dichloromethane. google.comscholaris.caresearchgate.net

To overcome the limitations of the traditional methods, such as being time-consuming and using environmentally harmful solvents, a more streamlined one-pot synthesis has been developed. scholaris.caresearchgate.net This modern approach typically starts from inexpensive and commercially available acyl chlorides, which react with hydroxylamine (B1172632) hydrochloride and CDI in a single reaction vessel. scholaris.ca This method avoids the need to isolate the intermediate hydroxamic acid and can be performed in more benign solvents like ethyl acetate (B1210297), significantly improving the efficiency and environmental footprint of the synthesis. google.comscholaris.ca

A wide variety of 3-aryl-1,4,2-dioxazol-5-ones have been synthesized, demonstrating the robustness of modern synthetic methods. These derivatives are crucial as they act as efficient acyl nitrene precursors for C-H amidation reactions. google.com The one-pot synthesis has been successfully applied to a range of benzoyl chlorides bearing both electron-donating and electron-withdrawing substituents. google.com For instance, derivatives with methoxy, fluoro, and nitro groups at the para-position of the phenyl ring have been prepared to study the electronic effects on their performance in applications like lithium-ion battery electrolytes. researchgate.net

The synthesis is not limited to carbocyclic aromatic systems. Heteroaromatic derivatives, which are of significant interest in medicinal chemistry and materials science, are also accessible. A key example is the synthesis of 3-(2-thienyl)-1,4,2-dioxazol-5-one, which was successfully prepared from 2-thiophenecarbonyl chloride. google.comscholaris.ca Furthermore, a novel dioxazolone featuring a p-nitrophenyldifluoromethyl group has been developed, showcasing high reactivity and a good safety profile for use in iridium(III)-catalyzed amidation. researchgate.netnih.gov

| Substituent (R-Group) | Starting Material | Synthetic Method | Key Application/Feature | Reference(s) |

| Phenyl | Benzoyl chloride | One-pot | Regioselective amidation | scholaris.ca, google.com |

| p-Tolyl | p-Toluoyl chloride | One-pot | Study of substituent effects | scholaris.ca |

| p-Methoxyphenyl | p-Methoxybenzoyl chloride | One-pot | Electrolyte additive | google.com, researchgate.net |

| p-Nitrophenyl | p-Nitrobenzoyl chloride | One-pot | Electrolyte additive | google.com, researchgate.net |

| p-Fluorophenyl | p-Fluorobenzoyl chloride | One-pot | Electrolyte additive | google.com, researchgate.net |

| 2-Thienyl | 2-Thiophenecarbonyl chloride | One-pot | Heterocyclic derivative | scholaris.ca, google.com |

| p-Nitrophenyldifluoromethyl | Corresponding acyl chloride | Multi-step | Highly reactive, mild amide cleavage | researchgate.net, nih.gov |

While aromatic substituents are common, dioxazolones bearing alkyl groups at the 3-position are also synthetically valuable. These analogues are employed in various transition-metal-catalyzed reactions. For example, dioxazolones with linear alkyl and cyclohexyl groups have been successfully used in copper-catalyzed syntheses of N-acyl amidines. beilstein-journals.org

The reactivity of alkyl-substituted dioxazolones is also harnessed in intramolecular C-H amidation reactions to form lactams. The choice of the alkyl chain can direct the regioselectivity of the cyclization. For instance, substrates like 3-phenethyl-1,4,2-dioxazol-5-one undergo intramolecular amidation, and the substitution pattern on the alkyl chain can influence the reaction pathway. acs.org Although 3-alkyl dioxazolones are stable, the cleavage of the resulting amide bond can be challenging. nih.gov The synthesis of analogues derived from complex natural products remains an area of interest, leveraging advanced synthetic methodologies to incorporate these intricate structures into the dioxazolone framework. unina.it

| Substituent (R-Group) | Dioxazolone Type | Reaction | Product | Reference(s) |

| Linear Alkyl | 3-Alkyl-1,4,2-dioxazol-5-one | Copper-catalyzed amination | N-acyl amidines | beilstein-journals.org |

| Cyclohexyl | 3-Cyclohexyl-1,4,2-dioxazol-5-one | Copper-catalyzed amination | N-acyl amidines | beilstein-journals.org |

| Phenethyl | 3-Phenethyl-1,4,2-dioxazol-5-one | Intramolecular C-H amidation | Lactams | acs.org |

Bis-dioxazolone compounds, which contain two dioxazolone rings within the same molecule, have been explored as precursors for diisocyanates. These compounds are particularly useful in polymer chemistry for the formation of polyurethanes. The proposed mechanism involves a non-decarboxylative ring-opening of the dioxazolone moiety, followed by a Lossen-type rearrangement to generate the isocyanate functional groups. acs.orguva.nl This application highlights the versatility of the dioxazolone core in creating bifunctional monomers for polymerization reactions.

Comparative Reactivity Studies of Substituted Dioxazolones

The reactivity of 3-substituted-1,4,2-dioxazol-5-ones is highly dependent on the nature of the R-group. Studies have compared the performance of these compounds under various conditions. For instance, in the context of electrolyte additives for lithium-ion batteries, dioxazolones with different para-substituents on a phenyl ring (e.g., no substituent, methoxy, fluoro, and nitro) were evaluated. The results indicated that the unsubstituted phenyl and the p-nitrophenyl derivatives were the best-performing, showcasing how electronic effects can modulate performance. researchgate.net

Another area of study is the thermal and photochemical decomposition of dioxazolones. These compounds are known to undergo decarboxylation to form acyl nitrene intermediates. acs.orguva.nl The stability and reactivity are significantly influenced by the substituent. Dioxazolones with highly electron-deficient groups, such as trifluoromethyl (CF₃), are notoriously unstable and can be explosive, whereas 3-alkyl and 3-aryl derivatives are generally stable and can be stored. nih.gov More recently, visible-light-induced decarboxylation of various dioxazolones has been achieved without an external catalyst, providing a greener pathway to generate reactive nitrene intermediates for forming N=P and N-C bonds. mdpi.com This method's success with a range of substrates implies a comparative study of their photoreactivity. mdpi.com

Impact of Substituent Effects on Catalytic Performance, Regioselectivity, and Enantioselectivity

Catalytic Performance: Dioxazolones are recognized as highly efficient nitrogen sources in transition-metal catalysis, often allowing for lower catalyst loadings and milder reaction temperatures compared to other nitrene precursors. snnu.edu.cn The choice of substituent can further enhance this efficiency. For example, the development of the "K-diox" reagent, bearing a p-nitrophenyldifluoromethyl group, was driven by the need for a dioxazolone with exceptionally high reactivity for challenging C(sp³)-H amidation reactions. nih.gov

Regioselectivity: The R-group plays a critical role in directing where the amidation occurs on a substrate. In the amidation of asymmetric azobenzenes, the reaction preferentially occurs on the more sterically accessible phenyl group, indicating that steric hindrance can control regioselectivity. acs.org Electronic effects are also crucial. General principles of electrophilic aromatic substitution (EAS) suggest that electron-donating groups on an aromatic substrate activate the ortho and para positions, while deactivating groups direct to the meta position. youtube.comyoutube.com These principles extend to dioxazolone chemistry. In reactions like the acylation of N⁶-substituted adenine, the steric bulk of the substituent governs the ratio of N7 versus N9 acylation products, providing a model for how substituents on the dioxazolone itself can influence regiochemical outcomes. beilstein-journals.orgnih.govnih.gov

Enantioselectivity: Substituted dioxazolones are key reagents in the development of asymmetric C-H amidation reactions. By using chiral catalysts, it is possible to achieve high levels of enantioselectivity. For instance, a rhodium-catalyzed enantioselective C-H amidation using a chiral transient directing group strategy has been developed to construct axially chiral biaryl dialdehydes. researchgate.net Similarly, chiral copper complexes have been used for the intramolecular C-H amidation of dioxazolone-containing substrates to produce δ-lactams with high enantioselectivity. beilstein-journals.org In these systems, the interaction between the substituted dioxazolone, the substrate, and the chiral ligand within the metal's coordination sphere determines the stereochemical outcome.

Development of Novel Dioxazolones for Specific Synthetic Targets

The tunability of the dioxazolone structure allows for the design of specialized reagents tailored for specific and often complex synthetic goals. A prime example is the creation of "K-diox," a dioxazolone with a p-nitrophenyldifluoromethyl substituent. This reagent was specifically engineered to address two challenges: achieving high reactivity in the iridium(III)-catalyzed amidation of unactivated C(sp³)-H bonds and ensuring that the resulting amide bond could be cleaved under mild conditions. This development provides a practical route to valuable 1,2-aminoalcohols, which are common motifs in bioactive molecules. researchgate.netnih.gov

The utility of dioxazolones also extends to the synthesis of important heterocyclic scaffolds for drug discovery. For example, they are used with N-azolo imines and a Rh(III) catalyst to construct azolo scholaris.caresearchgate.netresearchgate.nettriazines, which are prevalent structures in medicinal chemistry. google.com This demonstrates the development of specific dioxazolone reagents to access molecular frameworks with high biological relevance.

Future Directions and Unexplored Avenues in 3 Tert Butyl 1,4,2 Dioxazol 5 One Research

Development of Novel Catalytic Systems and Ligand Architectures for Enhanced Reactivity

The advancement of reactions involving 3-(tert-Butyl)-1,4,2-dioxazol-5-one is intrinsically linked to the development of sophisticated transition-metal catalysts. While complexes of rhodium and iridium have proven effective, the future lies in the design of novel catalytic systems and ligand architectures to achieve unprecedented levels of reactivity and selectivity.

A significant frontier is the development of catalysts based on more abundant and cost-effective first-row transition metals, such as copper. beilstein-journals.org Copper catalysts offer a sustainable alternative to precious metals and have already shown promise in mediating transformations with dioxazolones. beilstein-journals.org Future work will likely focus on designing unique ligand environments for these metals to tune their reactivity and prevent common side reactions.

The design of chiral ligands is paramount for achieving enantioselectivity in C-H amidation and other transformations. acs.orgmdpi.commdpi.com The development of novel chiral ligands, including bifunctional organocatalysts and those based on privileged scaffolds, will be crucial. nih.gov These ligands can create a specific chiral environment around the metal center, enabling the stereocontrolled formation of complex molecules. For instance, the use of chiral bisoxazoline (BOX) ligands with copper(I) catalysts has enabled highly enantioselective intramolecular C(sp³)–H amidation to produce chiral lactams. organic-chemistry.org Similarly, chiral diene ligands are being explored for rhodium-catalyzed asymmetric additions. dicp.ac.cn The future will see a move towards more intricate ligand designs, potentially incorporating multiple points of interaction with the substrate to achieve higher levels of stereocontrol.

Another promising avenue is the exploration of catalyst systems beyond the traditional noble metals. Gold-catalyzed nitrene transfer reactions, for example, have been reported and could be expanded to include dioxazolone precursors. nih.govrsc.orguchicago.edu The unique electronic properties of gold complexes may offer new reactivity profiles and selectivities.

| Catalyst System | Ligand Type | Target Reaction | Potential Advancement |

| Copper(I/II) | Chiral Bisoxazoline (BOX) | Enantioselective C-H Amidation | Cost-effective and sustainable synthesis of chiral lactams. beilstein-journals.orgorganic-chemistry.org |

| Rhodium(II) Dimmers | Chiral Carboxylates | Intermolecular C-H Amination | Overcoming challenges in enantioselective intermolecular reactions. acs.org |

| Iridium(III) | Chiral Cyclopentadienyl (Cp*) | Enantioselective C-H Amidation | Access to valuable γ-lactams with high stereocontrol. mdpi.com |

| Gold(I) | Terpyridine Derivatives | Olefin Aziridination | Exploration of new reactivity patterns with dioxazolones. nih.govrsc.orguchicago.edu |

| Rhodium(I) | Chiral Diene Ligands | Asymmetric 1,4-Addition | Synthesis of complex chiral molecules. dicp.ac.cn |

Expansion of Substrate Scope in C-H Functionalization and Related Transformations

A primary goal in the field is to continuously expand the range of substrates that can be effectively functionalized using this compound. This includes tackling more challenging C-H bonds and applying these methods to the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals.

Future research will likely focus on the amidation of less activated C(sp³)-H bonds, which remain a significant challenge. Developing catalysts that can selectively functionalize these inert bonds would open up new avenues for organic synthesis. Furthermore, expanding the methodology to a wider array of heterocyclic substrates is a key objective, given their prevalence in medicinal chemistry. snnu.edu.cn

The concept of "late-stage functionalization," where a complex molecule is modified in the final steps of a synthesis, is a powerful strategy. The mild reaction conditions often associated with dioxazolone chemistry make it well-suited for this purpose. Demonstrating the utility of this compound in modifying complex drug-like molecules without the need for extensive protecting group strategies will be a major focus.

The development of directing groups that are either traceless or can be easily removed or converted into other functional groups is another important area. This would enhance the synthetic utility of the C-H functionalization reactions by avoiding the permanent incorporation of a directing group into the final product.

Exploration of New Rearrangement Pathways and Cascade Reactions

Beyond simple C-H amidation, the nitrene intermediate generated from this compound can participate in a variety of intriguing rearrangement and cascade reactions. snnu.edu.cn The exploration of these novel reaction pathways is a fertile ground for discovery.

Future work will likely involve the design of substrates that, upon initial nitrene insertion or addition, can undergo programmed rearrangements to generate complex molecular architectures. This could include skeletal rearrangements, ring expansions, or the formation of multiple new bonds in a single operation. For example, cascade reactions involving the initial formation of an amide followed by an intramolecular cyclization could provide rapid access to complex heterocyclic systems. nih.gov

The development of tandem reactions, where multiple catalytic cycles operate in concert, is another exciting direction. For instance, a reaction could be designed where a C-H amidation is followed by a cross-coupling reaction, all in a one-pot process. The compatibility of the catalyst systems will be a key challenge to overcome in this area.

A recent study has shown that visible light can induce the decarboxylation of dioxazolones, leading to the formation of phosphinimidic amides and ureas. mdpi.com This opens up new avenues for catalyst-free transformations and the exploration of photochemical reaction pathways.

| Reaction Type | Key Feature | Potential Application |

| Cascade Reactions | Formation of multiple bonds in a single operation. | Rapid synthesis of complex heterocyclic scaffolds. nih.govrsc.org |

| Rearrangement Reactions | Skeletal reorganization following nitrene insertion. | Access to novel molecular frameworks. snnu.edu.cn |

| Photochemical Reactions | Visible-light-induced decarboxylation. | Catalyst-free and "green" synthetic methods. mdpi.com |

Advanced Computational Modeling for Predictive Reactivity and Rational Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. researchgate.netrsc.org In the context of this compound chemistry, computational modeling will play an increasingly predictive and design-oriented role.

Future efforts will move beyond simply rationalizing experimental observations to accurately predicting the outcome of reactions, including regioselectivity and stereoselectivity, for new substrates and catalysts. rsc.org This will involve the development of more sophisticated computational models that can account for subtle steric and electronic effects. Such predictive power would allow for the in silico screening of reaction conditions and catalysts, saving significant time and resources in the laboratory.

A particularly exciting frontier is the use of computational methods for the rational design of new catalysts. youtube.com By understanding the key features of the transition states involved in the catalytic cycle, researchers can design ligands and metal centers that are optimized for a specific transformation. This "catalyst-by-design" approach has the potential to accelerate the discovery of highly efficient and selective catalysts for reactions involving this compound.

Integration with Flow Chemistry and Automated Synthesis for Scalable Applications

To translate the synthetic utility of this compound from the laboratory to industrial applications, the development of scalable and efficient processes is essential. Flow chemistry and automated synthesis are key enabling technologies in this regard.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. chemrxiv.orgnih.gov The development of robust and efficient flow chemistry protocols for reactions involving this compound will be a major focus of future research. rsc.org This will involve optimizing reactor design, reaction conditions, and in-line purification techniques.

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions. These systems can perform a large number of experiments in a high-throughput manner, allowing for the rapid screening of catalysts, ligands, and reaction conditions. The integration of automated synthesis with the chemistry of this compound will enable the rapid exploration of its reaction space and the identification of optimal conditions for a wide range of transformations.

The combination of flow chemistry and automated synthesis holds the promise of creating highly efficient and scalable processes for the production of valuable chemicals using this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(tert-Butyl)-1,4,2-dioxazol-5-one?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted hydroxylamine derivatives with activated carbonyl precursors. A one-pot method using carboxylic acids and hydroxylamine derivatives under dehydrative conditions has been reported for structurally analogous dioxazolones . For this compound, literature procedures involve condensation of tert-butyl-substituted hydroxylamine with α-keto esters or acids, followed by cyclization using reagents like SOCl₂ or PCl₃ . Characterization via -NMR and IR spectroscopy confirms the formation of the dioxazolone ring, with HRMS validating molecular weight .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography is critical for confirming the dioxazolone ring geometry and steric effects of the tert-butyl group. For example, studies on tert-butyl-containing heterocycles reveal that bulky substituents induce non-planar conformations (e.g., boat-shaped rings) and intramolecular hydrogen bonding . Computational methods (DFT) can predict electronic properties, such as the electrophilicity of the carbonyl group, which influences reactivity in amidation reactions .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound is a robust amidating reagent in transition-metal-catalyzed C–H functionalization. For instance, Rh(III)-catalyzed reactions utilize its ability to transfer the tert-butylamide group to aromatic substrates, enabling access to N-alkylated products with high regioselectivity . It also serves as a safer alternative to acyl azides due to its thermal stability, as demonstrated by DSC studies showing no explosive decomposition .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the reaction outcomes in Rh(III)-catalyzed C–H amidation?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing undesired dimerization or side reactions. Kinetic and computational studies indicate that bulky substituents lower the activation energy for imido insertion by stabilizing the transition state through steric shielding . However, excessive bulk may slow down coordination to the Rh(III) center, requiring optimization of catalyst loading (e.g., 2–5 mol% Cp*RhCl₂) and solvent polarity (e.g., ethyl acetate for greener processes) .

Q. What strategies resolve contradictions in regioselectivity when using this compound in hydroamidation reactions?

- Methodological Answer : Regioselectivity in NiH-catalyzed anti-Markovnikov hydroamidation is sensitive to the steric profile of both the alkene and dioxazolone. For example, terminal alkenes favor linear amides, while electron-deficient alkenes (e.g., allyl cyanide) reverse selectivity to branched products . Cross-over experiments using mixed dioxazolones (e.g., 3-methyl and 3-cyclohexyl derivatives) can distinguish between steric and electronic effects .

Q. How can researchers optimize reaction conditions for metal-free amidation using this compound?

- Methodological Answer : Base-mediated decarboxylative amidation under metal-free conditions requires careful pH control. For example, DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C facilitates decarboxylation of carboxylic acids, with the tert-butyl group improving electrophilicity for nucleophilic attack. Monitoring by -NMR confirms intermediate formation (e.g., acyloxy dioxazolones) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting thermal stability data for dioxazolones?

- Analysis : While 3-phenyl-1,4,2-dioxazol-5-one is thermally stable (decomposing >200°C), tert-butyl derivatives may exhibit lower stability due to steric strain. DSC measurements should be replicated under inert atmospheres to avoid oxidative degradation . Contradictions often arise from impurities (e.g., residual HCl from synthesis), necessitating rigorous purification via column chromatography (hexane/EtOAc) .

Methodological Best Practices

Q. What analytical techniques are essential for monitoring reactions involving this compound?

- Recommendations :

- HRMS : To confirm molecular ion peaks and detect byproducts.

- In situ IR : Track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) to monitor ring-opening or decomposition .

- Kinetic Profiling : Use GC-MS or HPLC to quantify intermediates and optimize reaction time .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.